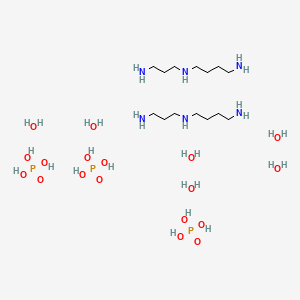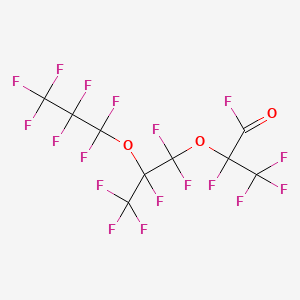
1-(4-Fluorphenoxy)cyclohexancarbonsäure
Übersicht
Beschreibung
1-(4-Fluorophenoxy)cyclohexanecarboxylic acid is a compound with the CAS Number: 1267028-24-9 . It has a molecular weight of 238.26 . This compound is used in scientific experiments due to its potent analgesic and anti-inflammatory properties.
Molecular Structure Analysis
The InChI code for 1-(4-Fluorophenoxy)cyclohexanecarboxylic acid is 1S/C13H15FO3/c14-10-4-6-11(7-5-10)17-13(12(15)16)8-2-1-3-9-13/h4-7H,1-3,8-9H2,(H,15,16) . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
1-(4-Fluorophenoxy)cyclohexanecarboxylic acid is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Arzneimittelentwicklung
1-(4-Fluorphenoxy)cyclohexancarbonsäure wird als Vorläufer bei der Synthese verschiedener pharmazeutischer Verbindungen verwendet. Seine Struktur ist für Modifikationen zugänglich, die zur Entwicklung neuer pharmazeutischer Wirkstoffe (APIs) mit potenziellen therapeutischen Wirkungen führen können. Beispielsweise kann seine Carbonsäuregruppe in Amide, Ester oder Salze umgewandelt werden, um die pharmakokinetischen Eigenschaften zu verändern .
Landwirtschaftliche Chemikalien
In der Landwirtschaft dient diese Verbindung als Zwischenprodukt für die Synthese von Herbiziden und Pestiziden. Der Fluorphenoxy-Rest ist in diesem Zusammenhang besonders wichtig, da er zur Bildung von Verbindungen beitragen kann, die bestimmte Enzyme oder Wachstumsprozesse in Unkräutern und Schädlingen angreifen .
Materialwissenschaft
Die einzigartige chemische Struktur der Verbindung macht sie zu einem Kandidaten für die Entwicklung neuer Materialien. Beispielsweise könnte sie zur Herstellung von Polymeren mit spezifischen Fluoreszenzeigenschaften oder als Modifikator verwendet werden, um die Oberflächeneigenschaften von Materialien zu verändern .
Analytische Chemie
In der analytischen Chemie kann this compound als Standard oder Reagenz in chromatographischen Methoden verwendet werden, um das Vorhandensein ähnlicher Verbindungen in verschiedenen Proben zu quantifizieren oder nachzuweisen, was die Umweltüberwachung und die Qualitätskontrolle unterstützt .
Chemische Synthese
Diese Verbindung ist ein vielseitiges Zwischenprodukt in der organischen Synthese. Sie kann verschiedene chemische Reaktionen wie Oxidation, Reduktion und Kupplung eingehen, um eine Vielzahl von Derivaten zu erzeugen. Diese Derivate können dann verwendet werden, um Reaktionsmechanismen zu untersuchen oder komplexe Moleküle für weitere Forschung zu erstellen .
Industrielle Anwendungen
Im Industriesektor könnten die Derivate der Verbindung für ihre potenzielle Verwendung in der Formulierung von Farbstoffen, Harzen und anderen Spezialchemikalien untersucht werden. Das Vorhandensein des Fluoratoms und der Phenoxygruppe könnte diesen Industrieprodukten einzigartige Eigenschaften verleihen .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . There are several precautionary statements associated with this compound, including recommendations for handling and storage, first aid measures, and disposal .
Eigenschaften
IUPAC Name |
1-(4-fluorophenoxy)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO3/c14-10-4-6-11(7-5-10)17-13(12(15)16)8-2-1-3-9-13/h4-7H,1-3,8-9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HITRZZZFVXSGMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)OC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1267028-24-9 | |
| Record name | 1-(4-fluorophenoxy)cyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Hexanoic acid, 6-[[(1,1-dimethylethoxy)carbonyl]methylamino]-](/img/structure/B1469612.png)






